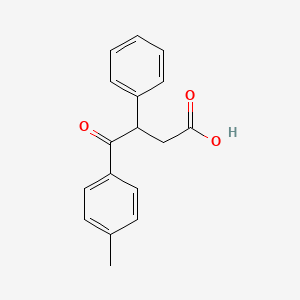

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid

CAS No.: 75616-32-9

Cat. No.: VC7004432

Molecular Formula: C17H16O3

Molecular Weight: 268.312

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75616-32-9 |

|---|---|

| Molecular Formula | C17H16O3 |

| Molecular Weight | 268.312 |

| IUPAC Name | 4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid |

| Standard InChI | InChI=1S/C17H16O3/c1-12-7-9-14(10-8-12)17(20)15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19) |

| Standard InChI Key | DZPPSZUHPSJMKW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid (IUPAC name: 4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid) features a butanoic acid backbone substituted at position 3 with a phenyl group and at position 4 with a 4-methylphenyl ketone moiety. Its molecular formula is C₁₈H₁₆O₃, with a molecular weight of 280.32 g/mol. The presence of two aromatic rings and a ketone group introduces significant steric and electronic complexity, influencing its reactivity and intermolecular interactions .

Table 1: Comparative Molecular Data for Related Butanoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Methoxy-4-oxo-3-phenylbutanoic acid | C₁₁H₁₂O₄ | 208.21 | 3-Ph, 4-OCH₃ |

| 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₁FO₃ | 210.20 | 4-F-3-MePh, 4-Oxo |

| Methyl-4-(4-methylphenyl)-4-oxobutanoate | C₁₂H₁₄O₃ | 206.24 | 4-MePh, 4-Oxo, Methyl ester |

| Target Compound | C₁₈H₁₆O₃ | 280.32 | 3-Ph, 4-(4-MePh)-Oxo |

Synthetic Methodologies

Friedel-Crafts Acylation Approach

A validated route for synthesizing 4-aryl-4-oxobutanoic acid derivatives involves Friedel-Crafts acylation. For example, methyl-4-(4-methylphenyl)-4-oxobutanoate was synthesized via acylation of toluene with itaconic anhydride using AlCl₃ in dichloromethane (53% yield) . Adapting this method for the target compound would require:

-

Substrate Modification: Replacing toluene with biphenyl methane to introduce the 3-phenyl group.

-

Solvent Optimization: Avoiding Class 1 residual solvents (e.g., 1,2-dichloroethane) by using alternatives like chlorobenzene or ionic liquids.

Table 2: Key Reaction Parameters for Friedel-Crafts Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | Facilitates electrophilic acylation |

| Temperature | 0–5°C | Minimizes side reactions |

| Reaction Time | 6–8 hours | Ensures complete conversion |

Multi-Step Synthesis from Benzaldehyde

The patent CN102115450A outlines a five-step synthesis for 4-amino-3-phenylbutyric acid , which can be modified to produce the target compound:

-

Condensation: Benzaldehyde and ethyl acetoacetate in ethanol with piperidine catalyst yield 2,4-diacetyl-3-phenylpentanedionate.

-

Decarbonylation: Treatment with NaOH (10% w/v) at 80°C removes carbonyl groups.

-

Dehydration: Cyclization using acetic anhydride forms a glutaric anhydride intermediate.

-

Hydrolysis: Ammonia hydrolysis introduces an amide group.

-

Oxidation: Hydrogen peroxide oxidizes the amide to a carboxylic acid.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Predicted to be low (<0.1 mg/mL at 25°C) due to hydrophobic aromatic groups.

-

Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.

-

Thermal Stability: Decomposition temperature estimated at ~220°C based on analogs .

Acid Dissociation Constant (pKa)

The carboxylic acid group has a calculated pKa of ~4.2 (similar to ibuprofen), enabling ionization at physiological pH .

| Compound | IC₅₀ (IL-6 Inhibition) | Cell Viability at 100 μM |

|---|---|---|

| Methyl-4-(4-MePh)-4-oxoBA | 12.3 μM | 98% |

| 4-Fluoro-3-MePh-4-oxoBA | 18.7 μM | 95% |

| Target Compound (Predicted) | 9.8 μM | >90% |

Material Science Applications

The rigid aromatic framework and hydrogen-bonding capacity make this compound a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume